DAA-1106 is a small molecule that belongs to the class of compounds known as cyclobutane carboxamides. It functions as a selective agonist of the peripheral benzodiazepine receptor (PBR), which is a protein that is widely distributed in the body and plays a crucial role in various cellular processes, including inflammation, cell death, and neuroprotection. DAA-1106 was first synthesized in 1997 by researchers at Daiichi Pharmaceutical Co., Ltd., and has since been the subject of numerous studies due to its potential as a therapeutic agent and diagnostic tool.
DAA-1106 is a white crystalline powder with a molecular formula of C17H19F2N3O2 and a molecular weight of 335.35 g/mol. It has a melting point of 176-178°C and a solubility of 1 mg/mL in DMSO. DAA-1106 has a logP value of 2.53, which indicates that it has moderate lipophilicity and is capable of crossing the blood-brain barrier.
DAA-1106 can be synthesized using a variety of methods, including the reaction of 2,4-difluorophenylisocyanate with (1-hydroxymethyl)cyclobutylamine, or the reaction of 1-(2,4-difluorophenyl)-2-(1-hydroxymethylcyclobutyl)ethanone with ammonia and potassium carbonate. Characterization of DAA-1106 can be performed using various techniques, including nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, infrared spectroscopy (IR), and X-ray crystallography.
Numerous analytical methods have been developed to evaluate the purity and identity of DAA-1106, including high-performance liquid chromatography (HPLC), gas chromatography (GC), thin-layer chromatography (TLC), and capillary electrophoresis (CE). These methods are commonly used in research and industry to ensure the consistency and reliability of DAA-1106 in various applications.
DAA-1106 has been shown to exhibit a high degree of affinity and selectivity for the peripheral benzodiazepine receptor (PBR), which is involved in various biological processes, including inflammation, oxidative stress, and immune response. Studies have indicated that DAA-1106 can modulate PBR activity and may have potential therapeutic applications in neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. Additionally, DAA-1106 has been used as a radioligand in positron emission tomography (PET) imaging studies to visualize PBR expression in vivo.
Studies have indicated that DAA-1106 exhibits low toxicity in vitro and in vivo, with no significant adverse effects observed at therapeutic doses. However, further research is needed to evaluate the safety and efficacy of DAA-1106 in human subjects.
DAA-1106 has potential applications in various fields of research, including neuroscience, immunology, pharmacology, and imaging. Specifically, DAA-1106 can be used as a tool to study the peripheral benzodiazepine receptor and its role in disease pathogenesis. Additionally, DAA-1106 can be used as a radioligand in PET imaging studies to visualize the distribution and expression of PBR in vivo.
Research on DAA-1106 has primarily focused on its potential applications in neurological disorders and imaging studies. Several preclinical studies have indicated that DAA-1106 may have neuroprotective effects and can modulate immune response and inflammation. Additionally, DAA-1106 has been used in PET imaging studies to visualize PBR expression in vivo, with promising results.
The potential implications of DAA-1106 in various fields of research and industry are vast. In neuroscience, DAA-1106 may have therapeutic applications in neurodegenerative disorders, neuropathic pain, and stroke. In pharmacology, DAA-1106 may be used as a drug discovery tool to identify novel compounds that target the peripheral benzodiazepine receptor. In imaging, DAA-1106 can be used as a radioligand to visualize PBR expression in vivo, with potential applications in cancer diagnosis and treatment.
Despite the promising results observed in preclinical studies, several limitations and future directions must be considered. Firstly, further research is needed to evaluate the safety and efficacy of DAA-1106 in human subjects. Additionally, the potential toxicity of DAA-1106 at higher doses must be investigated. Future research should also focus on identifying novel compounds that target the peripheral benzodiazepine receptor with higher selectivity and affinity.
for research on DAA-1106 may include the following: 1. Investigating the therapeutic potential of DAA-1106 in other diseases, such as cancer and autoimmune disorders. 2. Developing novel compounds that target the peripheral benzodiazepine receptor with higher selectivity and affinity. 3. Evaluating the safety and efficacy of DAA-1106 in human clinical trials. 4. Investigating the potential use of DAA-1106 as a drug discovery tool in pharmacology. 5. Investigating the role of the peripheral benzodiazepine receptor in disease pathogenesis and immune response. 6. Designing imaging studies that use DAA-1106 to visualize PBR expression in vivo in various disease states. In conclusion, DAA-1106 is a small molecule with significant potential applications in various fields of research and industry. Its unique properties and ability to selectively target the peripheral benzodiazepine receptor make it an attractive tool for studying the role of PBR in various biological processes. While further research is needed to fully understand its safety and efficacy, the potential implications of DAA-1106 in neuroscience, pharmacology, and imaging are vast.
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